

Application Notes and Protocols for Asymmetric Allylic Amination using (DHQ)2Pyr

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Compound of Interest

Compound Name: (DHQ)2Pyr

Cat. No.: B1147373

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Introduction

(DHQ)₂Pyr, a cinchona alkaloid-derived chiral ligand, serves as an effective organocatalyst in asymmetric synthesis. While renowned for its application in asymmetric dihydroxylation, it also demonstrates utility in the enantioselective allylic amination of Morita-Baylis-Hillman (MBH) adducts. This protocol offers a metal-free approach to synthesizing chiral α -methylene- β -amino esters, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The use of (DHQ)₂Pyr provides a powerful tool for establishing a chiral center adjacent to a nitrogen atom with high enantioselectivity.

Core Application: Asymmetric Allylic Amination of Morita-Baylis-Hillman Carbonates

The primary application of (DHQ)₂Pyr in this context is the organocatalytic asymmetric allylic amination of Morita-Baylis-Hillman (MBH) carbonates. This reaction proceeds via a nucleophilic substitution mechanism, where the chiral catalyst activates the MBH carbonate and facilitates the enantioselective attack of a nitrogen nucleophile.

Data Presentation: Substrate Scope and Performance

The following table summarizes representative data for the asymmetric allylic amination of various Morita-Baylis-Hillman carbonates with different amine nucleophiles, catalyzed by cinchona alkaloid derivatives similar to (DHQ)₂Pyr. This data is illustrative of the expected yields and enantioselectivities.

Entry	MBH Carbonate (R ¹)	Amine Nucleophile (R ² NH ₂)	Product	Yield (%)	ee (%)
1	Phenyl	Benzylamine	α -methylene- β -(benzylamino)phenylpropanoate	92	90
2	4-Chlorophenyl	Aniline	α -methylene- β -(phenylamino)-4-chlorophenylpropanoate	88	85
3	2-Naphthyl	Allylamine	α -methylene- β -(allylamino)-2-naphthylpropanoate	95	92
4	4-Methoxyphenyl	p-Methoxyaniline	α -methylene- β -(p-methoxyphenylamino)-4-methoxyphenylpropanoate	91	88
5	Thiophen-2-yl	Furfurylamine	α -methylene- β -(furfurylamino)thiophen-2-ylpropanoate	85	87
6	Cyclohexyl	Cyclohexylamine	α -methylene- β -(cyclohexylamino)phenylpropanoate	89	82

mino)cyclohe
xylpropanoat
e

Experimental Protocols

General Procedure for the Asymmetric Allylic Amination of Morita-Baylis-Hillman Carbonates

This protocol is a representative procedure based on methodologies reported for cinchona alkaloid-catalyzed allylic aminations of MBH adducts.

Materials:

- Morita-Baylis-Hillman (MBH) carbonate (1.0 equiv)
- Amine nucleophile (1.2 equiv)
- (DHQ)₂Pyr (0.1 equiv, 10 mol%)
- Anhydrous solvent (e.g., dichloromethane, toluene, or THF)
- Inert gas (Nitrogen or Argon)

Equipment:

- Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
- Syringes for liquid transfer
- Magnetic stirrer
- Thin-layer chromatography (TLC) plates and developing chamber
- Silica gel for column chromatography
- Rotary evaporator

- NMR spectrometer and chiral HPLC for characterization and enantiomeric excess determination

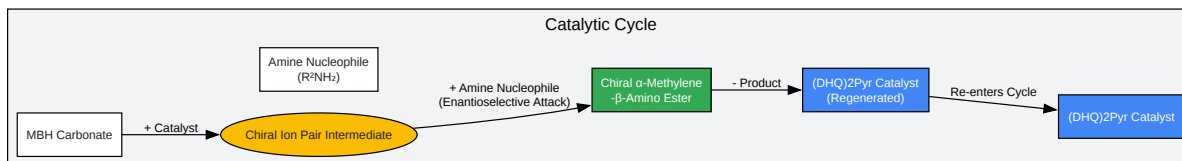
Procedure:

- To a Schlenk flask under an inert atmosphere, add the Morita-Baylis-Hillman (MBH) carbonate (e.g., 0.5 mmol, 1.0 equiv) and (DHQ)₂Pyr (e.g., 0.05 mmol, 0.1 equiv).
- Dissolve the solids in the anhydrous solvent (e.g., 2.5 mL of dichloromethane).
- Add the amine nucleophile (e.g., 0.6 mmol, 1.2 equiv) to the reaction mixture at room temperature.
- Stir the reaction mixture at the desired temperature (typically ranging from 0 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC).
- Upon completion of the reaction (as indicated by TLC, typically 12-48 hours), concentrate the mixture under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired chiral α -methylene- β -amino ester.
- Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
- Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

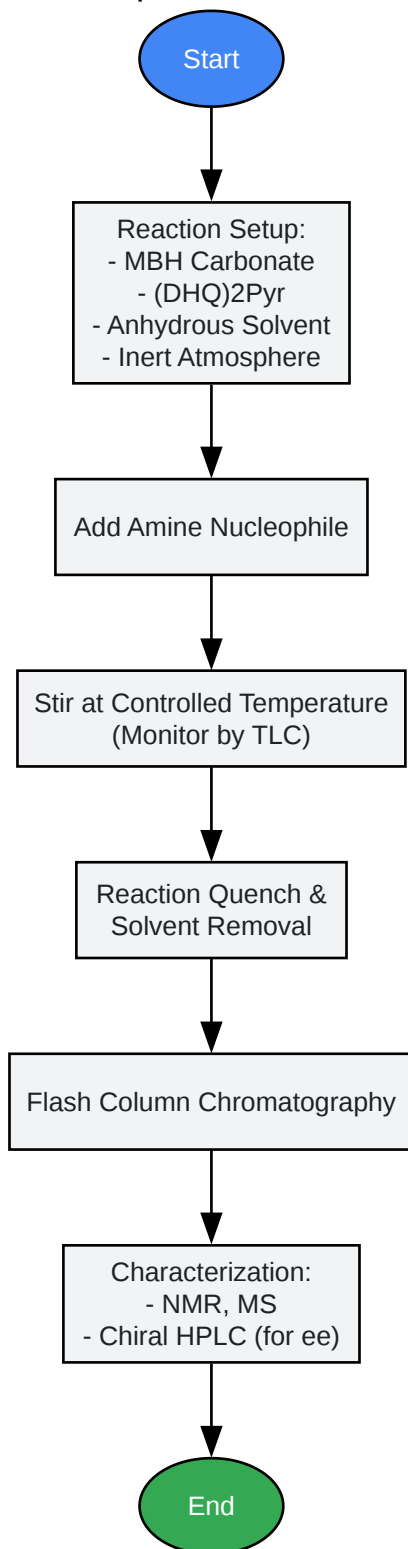
Mandatory Visualizations

Proposed Catalytic Cycle

Proposed Catalytic Cycle for (DHQ)2Pyr-Catalyzed Asymmetric Allylic Amination of MBH Carbonates



General Experimental Workflow



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